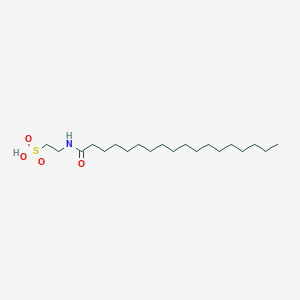

N-Stearoyl Taurine

Overview

Description

N-Stearoyl Taurine, also known as NST, is an aliphatic amide derivative of taurine, a naturally occurring amino acid found in the body. It is an important component of cell membranes and has been studied for its potential therapeutic effects in a variety of diseases. NST is a hydrophobic molecule, meaning it is not soluble in water, and is found in high concentrations in the brain, heart, and other organs. Its unique structure and properties make it a promising target for drug development, as it has the potential to interact with various receptors and enzymes in the body.

Scientific Research Applications

Testicular and Sperm Toxicity Amelioration : Taurine has shown effectiveness in attenuating poor sperm quality and testicular toxicity induced by nandrolone decanoate in rats. This finding suggests its potential for promoting steroidogenesis and providing antioxidant, anti-inflammatory, and anti-apoptotic effects (Ahmed, 2015).

Lipid Profile Modulation : Taurine has been found to partially prevent the negative effects of anabolic androgenic steroids on the lipid profile, indicating its therapeutic potential in conditions associated with high levels of plasma androgens (Roșca et al., 2019).

Therapeutic Potential in Various Diseases : Taurine analogues, including N-Stearoyl Taurine, have potential as anti-convulsant, anti-alcoholic, and anti-cancer agents (Gupta, Win, & Bittner, 2005).

Brain Development and Neurological Disorders : Taurine plays a significant role in brain development, including neuronal proliferation and stem cell differentiation. It is also implicated in the improvement of brain development in clinical applications (Li, Gao, & Liu, 2017).

Stroke and Inflammation : Taurine reduces ischemic brain damage by suppressing inflammation and shows potential in stroke treatment (Sun et al., 2012).

Obesity and Inflammation : Taurine supplementation, in combination with nutritional counseling, can increase adiponectin levels and decrease markers of inflammation and lipid peroxidation in obese women (Rosa et al., 2014).

Immunoregulatory Properties : Taurine is key in modulating apoptosis in various cell types and has potential immunoregulatory properties (Redmond, Stapleton, Neary, & Bouchier‐Hayes, 1998).

Therapeutic Role in Neurodevelopmental Disorders : It plays a therapeutic role in neurodevelopmental disorders and has ameliorating effects against neurological disorders like neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy (Jakaria et al., 2019).

Cancer Progression and Inflammatory Diseases : Taurine and its haloamines can induce responses against inflammatory diseases and improve cancer therapeutic outcomes (Baliou et al., 2020).

Diabetes Mellitus : Taurine has cytoprotective properties beneficial against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).

Mechanism of Action

Target of Action

N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid . It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment .

Mode of Action

This compound interacts with its targets, the TRP family of calcium channels, leading to their activation . This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes .

Biochemical Pathways

It is known that taurine, a component of this compound, plays a role in the regulation of oxidative stress . It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation .

Result of Action

The activation of TRP calcium channels by this compound can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species . This suggests that this compound may have potential antioxidant properties.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels . It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Properties

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

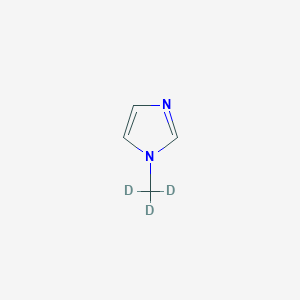

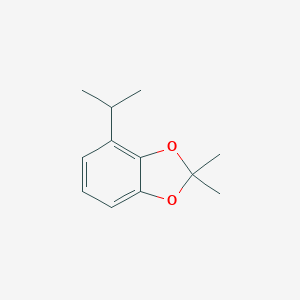

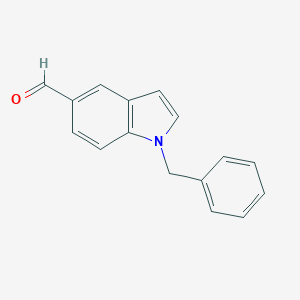

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)